4-(2-chloroethoxy)benzoyl chloride CAS number search
4-(2-chloroethoxy)benzoyl chloride CAS number search
Technical Whitepaper: Synthesis, Chemoselectivity, and Application of 4-(2-Chloroethoxy)benzoyl Chloride (CAS 65136-50-7)
Executive Summary
In advanced pharmaceutical synthesis, the strategic selection of bifunctional intermediates dictates the efficiency, safety, and scalability of the entire synthetic route. 4-(2-Chloroethoxy)benzoyl chloride (CAS 65136-50-7)[1] serves as a highly versatile, bifunctional electrophile. As a Senior Application Scientist, I approach the utilization of this compound not merely as a sequence of chemical additions, but as an exercise in chemoselectivity. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the synthesis and application of this critical intermediate, primarily utilized in the construction of dialkylaminoethoxy pharmacophores found in antiarrhythmic and selective estrogen receptor modulator (SERM) drug classes[2][3].
Physicochemical Profiling
Accurate identification and handling of 4-(2-chloroethoxy)benzoyl chloride require a strict understanding of its physical parameters. The following table summarizes its core quantitative data and synthetic relevance.
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Name | 4-(2-chloroethoxy)benzoyl chloride | Standard IUPAC nomenclature for regulatory filing. |
| CAS Registry Number | 65136-50-7[1] | Unique identifier for procurement and safety data. |
| Precursor CAS Number | 65136-51-8[4] | Corresponds to the stable 4-(2-chloroethoxy)benzoic acid. |
| Molecular Formula | C9H8Cl2O2 | Indicates bifunctional halogenation (acyl and alkyl). |
| Molecular Weight | 219.06 g/mol | Essential for precise stoichiometric calculations. |
| Reactivity Profile | Highly moisture-sensitive | Rapidly hydrolyzes back to CAS 65136-51-8 in the presence of water. |
Mechanistic Role in Drug Development: Orthogonal Reactivity
The true synthetic value of 4-(2-chloroethoxy)benzoyl chloride lies in its orthogonal reactivity profile. It possesses two distinct electrophilic centers that can be addressed sequentially without the need for protecting groups:
-
The Acyl Chloride (Hard Electrophile): The carbonyl carbon is highly electron-deficient and reacts rapidly with hard nucleophiles (like primary amines or alcohols). It also participates seamlessly in Lewis acid-catalyzed Friedel-Crafts acylations to build aryl ketone backbones[2].
-
The 2-Chloroethoxy Group (Soft Electrophile): The primary alkyl chloride is a softer electrophile. It remains completely intact during the initial acylation step. Once the core scaffold is built, this site is subjected to nucleophilic aliphatic substitution (
) using secondary amines (e.g., diethylamine or piperidine) under thermal conditions to generate the final active pharmaceutical ingredient (API)[5][6].
Experimental Workflows & Self-Validating Protocols
A chemical protocol is only as reliable as its built-in validation mechanisms. The following methodologies detail the synthesis of the intermediate and its downstream application, ensuring absolute trustworthiness at every step.
Protocol A: Synthesis of 4-(2-Chloroethoxy)benzoyl Chloride (CAS 65136-50-7)
Causality: The conversion of 4-(2-chloroethoxy)benzoic acid to its corresponding acyl chloride requires a halogenating agent. Thionyl chloride (
-
Preparation: Suspend 1.0 equivalent of 4-(2-chloroethoxy)benzoic acid (CAS 65136-51-8)[4] in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.
-
Catalysis: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF). Mechanistic Insight: DMF reacts with
to form the Vilsmeier-Haack reagent, a highly reactive chloroiminium ion that drastically accelerates the conversion of the carboxylic acid to the acyl chloride. -
Addition: Dropwise add 1.5 equivalents of thionyl chloride (
) at room temperature to control the initial exotherm. -
Reflux: Heat the reaction mixture to 40°C (reflux for DCM) for 2-4 hours.
-
Self-Validation Checkpoint: Do not rely solely on the cessation of gas evolution, as dissolved gases can yield false positives. Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via HPLC. Complete conversion is confirmed by the exclusive presence of the methyl ester derivative and the total absence of the starting free acid.
-
Isolation: Distill off the solvent and excess
under reduced pressure to yield the product. Store strictly under inert gas.
Protocol B: Downstream Application - Friedel-Crafts Acylation
Causality: This step utilizes the "hard" acyl chloride to attach the functionalized aromatic ring to a core scaffold (e.g., a benzofuran derivative for amiodarone analogs)[2].
-
Activation: In a dry, nitrogen-purged reactor, suspend 1.5 equivalents of anhydrous aluminum chloride (
) in DCM. Cool to -5°C. Mechanistic Insight: acts as a Lewis acid, coordinating with the acyl chloride to generate a highly electrophilic acylium ion. Sub-zero temperatures are critical to prevent premature cleavage of the ether linkage[5]. -
Coupling: Slowly add a DCM solution of 4-(2-chloroethoxy)benzoyl chloride (1.0 eq) followed by the target aromatic scaffold (1.0 eq).
-
Reaction: Maintain the temperature at -5°C to 0°C for 1-2 hours[5].
-
Self-Validation Checkpoint: Quench a micro-aliquot in ice water, extract with ethyl acetate, and analyze via LC-MS. The presence of the target aryl ketone mass confirms successful coupling, while any unreacted acyl chloride will appear as the hydrolyzed carboxylic acid.
-
Quenching: Carefully pour the reaction mixture over crushed ice and concentrated HCl to break the aluminum complex. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Workflow Visualization
The following diagram illustrates the logical progression from starting material to final API intermediate, highlighting the orthogonal reactivity utilized in these protocols.
Synthesis and orthogonal functionalization of 4-(2-chloroethoxy)benzoyl chloride.
Handling, Stability, and Storage
As an active acyl chloride, CAS 65136-50-7 is acutely sensitive to nucleophilic attack by ambient moisture. Hydrolysis not only reverts the compound to 4-(2-chloroethoxy)benzoic acid but also generates corrosive hydrogen chloride gas, which can pressurize storage vessels.
-
Storage: Must be stored in tightly sealed, amber glass containers under a blanket of dry argon or nitrogen.
-
Temperature: Refrigeration (2°C to 8°C) is recommended to minimize degradation. However, the container must be allowed to reach room temperature in a desiccator before opening to prevent condensation from introducing moisture into the bulk material.
References
1.[1] Title: 65136-50-7_4-(2-chloroethoxy)benzoyl chloride CAS号查询. Source: chemsrc.com. URL: 2.[2] Title: CN109988132B - Preparation method of amiodarone hydrochloride. Source: google.com (Google Patents). URL: 3.[5] Title: CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof. Source: google.com (Google Patents). URL: 4.[4] Title: 65136-51-8_4-(2-chloroethoxy)benzoic acid CAS号查询. Source: chemsrc.com. URL: 5.[3] Title: CN112851634A - Preparation method of raloxifene hydrochloride. Source: google.com (Google Patents). URL: 6.[6] Title: CN111138409A - Preparation method of raloxifene hydrochloride and intermediate thereof. Source: google.com (Google Patents). URL:
Sources
- 1. 65136-50-7_4-(2-chloroethoxy)benzoyl chlorideCAS号:65136-50-7_4-(2-chloroethoxy)benzoyl chloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. CN109988132B - Preparation method of amiodarone hydrochloride - Google Patents [patents.google.com]
- 3. CN112851634A - Preparation method of raloxifene hydrochloride - Google Patents [patents.google.com]
- 4. 65136-51-8_4-(2-chloroethoxy)benzoic acidCAS号:65136-51-8_4-(2-chloroethoxy)benzoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. CN115850220B - Stable amiodarone hydrochloride, preparation method and application thereof - Google Patents [patents.google.com]
- 6. CN111138409A - Preparation method of raloxifene hydrochloride and intermediate thereof - Google Patents [patents.google.com]
